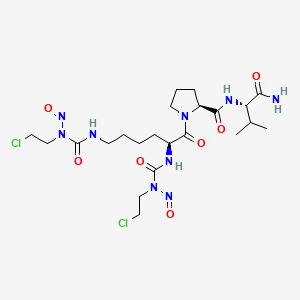
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include protecting groups for amines and carboxylic acids, coupling agents like carbodiimides, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process typically includes rigorous quality control measures to monitor the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can be used to modify the nitroso groups, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify proteins, nucleic acids, and other biomolecules, potentially altering their activity and function. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzyl)-N-cyclohexylamine
- N-(4-Chlorobenzyl)-N-isopropyl-L-valinamide
- N-(4-Chlorobenzyl)-N-ethylglycinamide
Uniqueness
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
87230-62-4 |
|---|---|
Formule moléculaire |
C22H37Cl2N9O7 |
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-bis[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H37Cl2N9O7/c1-14(2)17(18(25)34)28-19(35)16-7-5-11-31(16)20(36)15(27-22(38)33(30-40)13-9-24)6-3-4-10-26-21(37)32(29-39)12-8-23/h14-17H,3-13H2,1-2H3,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)/t15-,16-,17-/m0/s1 |
Clé InChI |
WJWWXDBYHUBFLO-ULQDDVLXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



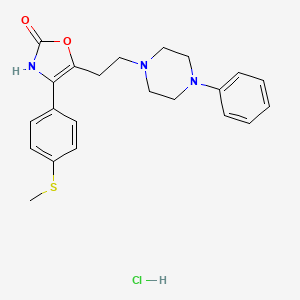
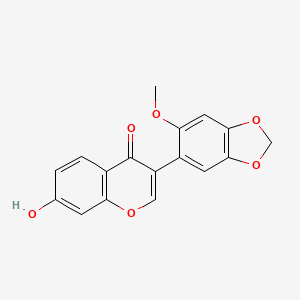
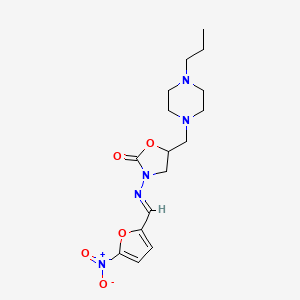
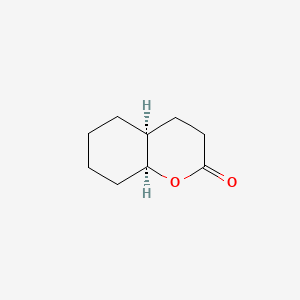
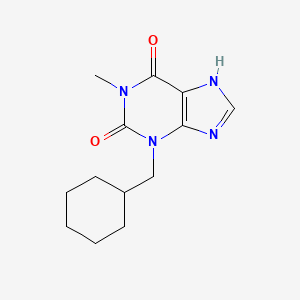
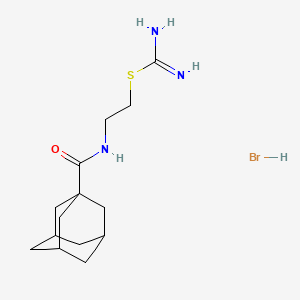

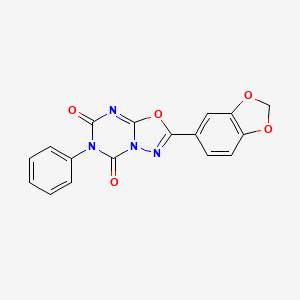
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
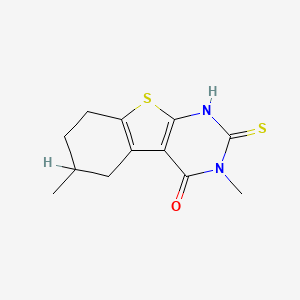
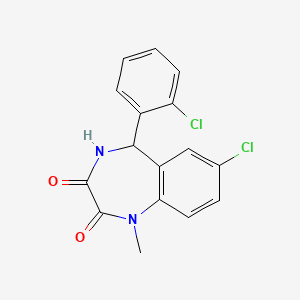

![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
